molecular formula C32H45N3O4S B561975 Nelfinavir-d3

Nelfinavir-d3

Cat. No.: B561975
M. Wt: 570.8 g/mol
InChI Key: QAGYKUNXZHXKMR-VWGNXJLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nelfinavir-d3 is the deuterium labeled Nelfinavir . Nelfinavir is a potent HIV-1 protease inhibitor used in the treatment of HIV infection . It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children . Nelfinavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .


Molecular Structure Analysis

The molecular formula of this compound is C32H42D3N3O4S . The average molecular weight is 570.8 . The InChI code for this compound is InChI=1S/C32H45N3O4S/c1-21-25 (15-10-16-28 (21)36)30 (38)33-26 (20-40-24-13-6-5-7-14-24)29 (37)19-35-18-23-12-9-8-11-22 (23)17-27 (35)31 (39)34-32 (2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3, (H,33,38) (H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

  • HIV Treatment : Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease and is approved for treating individuals infected with HIV. It has been shown to exhibit antiviral activity, particularly in combination with other antiretroviral drugs (Patick, Boritzki, & Bloom, 1997); (Patick et al., 1998).

  • Cancer Therapy : Nelfinavir has been evaluated for its effectiveness in cancer treatment. For instance, a clinical trial demonstrated that Nelfinavir, combined with radiotherapy, was effective and tolerable for treating advanced rectal cancer (Hill et al., 2016).

  • Drug Resistance Studies : Research has been conducted on the resistance mechanisms against Nelfinavir, especially in the context of HIV treatment. Certain mutations in the HIV-1 protease gene, like D30N, are associated with resistance to Nelfinavir (Mitsuya et al., 2006).

  • Metabolic Effects : Studies have also explored the metabolic effects of Nelfinavir, including its impact on insulin resistance and lipid metabolism in adipocytes. This is particularly relevant for understanding the side effects of the drug in HIV patients (Rudich et al., 2001).

  • Potential in Treating Other Viral Infections : Nelfinavir has been evaluated for its potential in treating other viral infections, such as SARS. It was found to inhibit the replication of the SARS coronavirus in vitro (Yamamoto et al., 2004).

Mechanism of Action

Target of Action

Nelfinavir-d3 primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . It also interacts with other proteins embedded in intracellular, lipid-rich membranes of mitochondria, endoplasmic reticulum, and nuclear envelope . Additionally, it has been suggested that heat shock protein 90 (HSP90) could be a putative primary target .

Mode of Action

This compound acts as a competitive inhibitor of the HIV protease. It binds reversibly to the active site of the enzyme, preventing it from interacting with its substrate . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .

Biochemical Pathways

This compound affects multiple biochemical pathways. It modulates cellular conditions such as the unfolded protein response, cell cycle, apoptosis, autophagy, the proteasome pathway, oxidative stress, the tumor microenvironment, and multidrug efflux pumps . It also interferes with membrane fluidity, impairing the function and mobility of a diverse set of membrane-associated proteins and processes .

Pharmacokinetics

The bioavailability of this compound is uncertain but increases when taken with food . It is metabolized in the liver by multiple cytochrome P-450 enzymes, including CYP3A4 and CYP2C19 . The elimination half-life is between 3.5 and 5 hours . The majority of an oral dose is excreted in the feces as numerous oxidative metabolites and unchanged this compound .

Result of Action

The action of this compound leads to various molecular and cellular effects. It induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo . It also impairs glucose flux and processing, mitochondria respiration, energy supply, transmembrane vesicular transport, and ABCB1-mediated drug efflux .

Safety and Hazards

Nelfinavir-d3 should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn . In case of accidental exposure, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

Nelfinavir-d3, like its parent compound Nelfinavir, inhibits the HIV-1 protease, an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . This inhibition prevents cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It has been reported to inhibit proliferation of various cancer cell lines . Nelfinavir causes two types of cell death, caspase-dependent apoptosis and caspase-independent death that was characterized by induction of ER stress and autophagy . It also affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the HIV-1 protease . This inhibition prevents the cleavage of the viral polyproteins, leading to the formation of immature, non-infectious viral particles . In the context of cancer, Nelfinavir has been shown to induce endoplasmic reticulum (ER) stress, autophagy, and apoptosis .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been observed in various studies. For instance, it has been shown to inhibit the growth of non-small cell lung carcinoma (NSCLC) xenografts, associated with induction of ER stress, autophagy, and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, Nelfinavir has been shown to inhibit the development of lung fibrosis in an animal model of systemic sclerosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to modulate different cellular conditions, such as unfolded protein response, cell cycle, apoptosis, autophagy, the proteasome pathway, oxidative stress, the tumor microenvironment, and multidrug efflux pumps .

Transport and Distribution

This compound, like Nelfinavir, is highly bound to serum proteins and shows extensive tissue distribution . It is metabolised in the liver by multiple cytochrome P450 (CYP) enzymes .

Subcellular Localization

This compound is likely to localize in the same subcellular compartments as Nelfinavir, which includes lipid-rich membranes of mitochondria and the endoplasmic reticulum . This localization is thought to be crucial for its mechanism of action .

Properties

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[[3-hydroxy-2-(trideuteriomethyl)benzoyl]amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGYKUNXZHXKMR-VWGNXJLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.